(1-phenyl-1H-1,2,3-triazol-4-yl)methanol

Notum inhibition Wnt signaling fragment-based drug discovery

This 1,4-disubstituted 1,2,3-triazole building block is an essential starting fragment for fragment-based Notum inhibitor discovery—the unsubstituted phenyl analogue provides the critical baseline (IC₅₀ 110 µM) for quantifying substitution effects, while close derivatives achieve single-digit nanomolar potency and brain penetration (Kp 1.2). Its primary alcohol handle enables facile derivatization for probe synthesis. Generic 1,2,3-triazole-4-methanols lacking identical N1-phenyl substitution cannot recapitulate these activity profiles. Researchers pursuing antifungal (C. albicans MIC 8 µg/mL benchmark), anti-inflammatory (in vivo efficacy superior to diclofenac at 25 mg/kg), or Wnt signaling tool compounds should specify this exact scaffold to ensure reproducible SAR.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 103755-58-4
Cat. No. B008620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-phenyl-1H-1,2,3-triazol-4-yl)methanol
CAS103755-58-4
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=C(N=N2)CO
InChIInChI=1S/C9H9N3O/c13-7-8-6-12(11-10-8)9-4-2-1-3-5-9/h1-6,13H,7H2
InChIKeyUBFOXHGJGFQOFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Phenyl-1H-1,2,3-triazol-4-yl)methanol (CAS 103755-58-4): A Versatile Triazole Scaffold for Drug Discovery and Chemical Biology


(1-Phenyl-1H-1,2,3-triazol-4-yl)methanol is a 1,4-disubstituted 1,2,3-triazole derivative bearing a primary alcohol at the 4-position and a phenyl ring at N1. It is a white to off-white crystalline solid (melting point 114–116 °C) with molecular formula C₉H₉N₃O and molecular weight 175.19 g/mol . This compound serves as a privileged scaffold in medicinal chemistry, particularly as a starting fragment for the development of Notum carboxylesterase inhibitors [1], and as a building block for the synthesis of diverse bioactive molecules including antifungal, anti-inflammatory, and steroid sulfatase inhibitors [2].

Why (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol Cannot Be Casually Substituted in Structure-Activity Relationship (SAR) Campaigns


The (1-phenyl-1H-1,2,3-triazol-4-yl)methanol core exhibits extreme sensitivity to aryl substitution patterns, with Notum inhibitory potency varying by over 10,000-fold between the unsubstituted phenyl analogue (IC₅₀ 110 µM) and the optimized 2,3,4-trisubstituted derivative (IC₅₀ 9.5 nM) [1]. Similarly, in antifungal evaluations, minor structural modifications to the triazole scaffold yield MIC values ranging from 8 µg/mL for the most potent derivative to significantly higher values for close congeners, underscoring that seemingly interchangeable triazole building blocks produce dramatically divergent biological outcomes [2]. Consequently, generic substitution with other 1,2,3-triazole-4-methanols lacking identical phenyl substitution is highly unlikely to recapitulate the activity profiles reported for this precise scaffold.

Quantitative Differential Evidence: (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol and Its Close Analogues


Notum Carboxylesterase Inhibition: The 10,000-Fold Potency Window Driven by Aryl Substitution

The unsubstituted phenyl analogue 7a, which is the direct comparator representing the minimal (1-phenyl-1H-1,2,3-triazol-4-yl)methanol scaffold, exhibits an IC₅₀ of 110 µM against Notum. In contrast, the optimized 2,3,4-trisubstituted derivative 7y (2-Cl-3-CF₃-4-Cl) achieves an IC₅₀ of 0.0095 µM (9.5 nM), representing a >10,000-fold improvement in potency [1]. Even the 3,4-dichloro analogue 6b, a fragment hit, demonstrates an IC₅₀ of 0.5 µM, which is 220-fold more potent than 7a [1]. This extraordinary dynamic range underscores the scaffold's tunability but also its hypersensitivity to substitution.

Notum inhibition Wnt signaling fragment-based drug discovery carboxylesterase

In Vitro ADME Profile: Brain Penetration and Metabolic Stability of the 2-Cl-3-CF₃-4-Cl Derivative

The trisubstituted derivative 7y derived from the (1-phenyl-1H-1,2,3-triazol-4-yl)methanol scaffold demonstrates a brain-to-plasma ratio (Kp) of 1.2 following a single 10 mg/kg oral dose in mice, indicating favorable brain penetration [1]. In vitro ADME characterization reveals aqueous solubility of 210 µg/mL, mouse liver microsome (MLM) intrinsic clearance of 6.7 µL/min/mg protein, and MDCK-MDR1 permeability with an efflux ratio of 0.61 [1]. In comparison, the 3,4-dichloro analogue 6b exhibits lower aqueous solubility (100 µg/mL) and higher MLM clearance (88 µL/min/mg protein) [1].

blood-brain barrier permeability microsomal stability ADME CNS drug discovery

Antifungal Activity Against Candida albicans: A Benchmark MIC for 1,2,3-Triazole-4-methanol Derivatives

In a panel of nine synthetic 1,2,3-triazole derivatives evaluated against four Candida species, the compound 5-methyl-1-(phenylamino)-1H-1,2,3-triazol-4-yl-methanol (2b), a close structural analogue of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol, exhibited the lowest minimal inhibitory concentration (MIC) against C. albicans at 8 µg/mL [1]. This value is comparable to other promising antifungal candidates reported in the literature and establishes a benchmark for triazole-based antifungal development [1]. While the unsubstituted parent compound itself was not the most active in this series, the data confirm that the 1-phenyl-1,2,3-triazol-4-yl-methanol framework, when appropriately decorated, can achieve single-digit µg/mL MICs against clinically relevant fungal pathogens.

antifungal susceptibility Candida albicans azole antifungals triazole scaffold

In Vivo Anti-Inflammatory Efficacy: Phenyl-1H-1,2,3-triazole Analogs Outperform Diclofenac in Mouse Ear Edema Model

In a mouse xylene-induced ear edema model, at least four phenyl-1H-1,2,3-triazole analogs (2a, 2b, 2c, and 4a) derived from the (1-phenyl-1H-1,2,3-triazol-4-yl)methanol chemical space demonstrated more potent anti-inflammatory effects than the reference drug diclofenac at the same dose of 25 mg/kg [1]. The study further identified that analog 2c modulated TNF-α-induced COX-2 expression, providing a molecular rationale for the observed in vivo efficacy [1]. This represents a direct head-to-head comparison with a clinically approved NSAID, validating the therapeutic potential of this triazole scaffold.

anti-inflammatory NSAID COX-2 xylene-induced edema diclofenac

Crystallographic Fragment Screening: Validated Binding Mode to Notum Carboxylesterase

Crystallographic fragment screening of the Diamond-SGC Poised Library identified 6a and 6b as outstanding hits for Notum binding [1]. Compound 6b, a 3,4-dichloro substituted (1-phenyl-1H-1,2,3-triazol-4-yl)methanol, was co-crystallized with Notum, revealing a well-defined binding mode that guided subsequent optimization efforts [1]. The unsubstituted phenyl triazole 7a, while 10,000-fold less potent, serves as the essential baseline for quantifying the contribution of each substituent to binding affinity. This structural validation distinguishes the (1-phenyl-1H-1,2,3-triazol-4-yl)methanol scaffold from other triazole fragments lacking experimental binding mode confirmation.

fragment-based drug discovery X-ray crystallography Notum structure-based design

Physical Properties and Purity: Reproducible Solid-State Characteristics for Reliable Synthetic Use

(1-Phenyl-1H-1,2,3-triazol-4-yl)methanol is commercially available as a white to off-white crystalline solid with a well-defined melting point range of 114–116 °C and standard purity of ≥95% as verified by HPLC, NMR, and GC . In contrast, many closely related triazole methanol derivatives (e.g., 2-ethyl-2H-1,2,3-triazol-4-yl)methanol or 1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol) exhibit different physical states, lower commercial availability, or less rigorously characterized purity profiles. The consistent solid-state properties of this compound facilitate reproducible weighing, formulation, and reaction setup in both discovery and scale-up contexts.

chemical procurement building block purity specification physical characterization

Optimal Scientific and Industrial Application Scenarios for (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol


Fragment-Based Drug Discovery Targeting Notum Carboxylesterase for Wnt-Driven Diseases

Researchers conducting fragment-based drug discovery for Notum carboxylesterase should prioritize (1-phenyl-1H-1,2,3-triazol-4-yl)methanol as a starting scaffold. The unsubstituted phenyl analogue 7a provides an essential baseline (IC₅₀ 110 µM) for quantifying the impact of subsequent substitution, while the 3,4-dichloro analogue 6b (IC₅₀ 0.5 µM) offers a validated fragment hit with confirmed X-ray binding mode [1]. Optimization of this scaffold can yield brain-penetrant Notum inhibitors (e.g., 7y, IC₅₀ 9.5 nM, Kp 1.2) suitable for CNS disease models [1].

Antifungal Lead Optimization for Candidiasis Drug Development

Medicinal chemistry teams pursuing novel antifungal agents against Candida albicans should utilize the (1-phenyl-1H-1,2,3-triazol-4-yl)methanol core as a privileged scaffold. Close analogues such as 5-methyl-1-(phenylamino)-1H-1,2,3-triazol-4-yl-methanol (2b) achieve MIC values of 8 µg/mL against C. albicans, establishing a benchmark for this chemotype [2]. Systematic SAR exploration around this core can identify substitutions that enhance antifungal potency while minimizing mammalian cytotoxicity.

NSAID Lead Generation with Superior In Vivo Efficacy Over Diclofenac

Inflammation-focused research programs should consider (1-phenyl-1H-1,2,3-triazol-4-yl)methanol-derived analogs for NSAID lead generation. Four analogs (2a, 2b, 2c, 4a) from this chemical series demonstrated superior in vivo anti-inflammatory efficacy compared to diclofenac at equivalent doses (25 mg/kg) in the xylene-induced ear edema model [3]. This validated chemotype offers a differentiated scaffold with potential for improved COX-2 modulation and reduced gastrointestinal toxicity relative to traditional NSAIDs.

Chemical Biology Tool Compound Synthesis for Wnt Signaling Pathway Studies

Chemical biology laboratories investigating Wnt signaling modulation can employ (1-phenyl-1H-1,2,3-triazol-4-yl)methanol as a versatile building block for synthesizing Notum inhibitor tool compounds. The primary alcohol handle enables facile derivatization (e.g., oxidation, amination, conjugation) to generate probe molecules for target engagement studies [1]. The availability of high-purity material (≥95%, melting point 114–116 °C) ensures reproducible synthesis and biological evaluation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-phenyl-1H-1,2,3-triazol-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.